(2S,2'S)-2,2'-Bipyrrolidine

描述

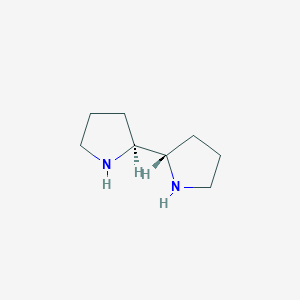

(2S,2’S)-2,2’-Bipyrrolidine is a chiral organic compound that consists of two pyrrolidine rings connected by a single bond. This compound is notable for its use as a chiral ligand in asymmetric synthesis, which is a crucial process in the production of enantiomerically pure compounds. The chirality of (2S,2’S)-2,2’-Bipyrrolidine makes it an important tool in the field of stereochemistry.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (2S,2’S)-2,2’-Bipyrrolidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reduction of 2,2’-bipyrrole using a suitable reducing agent such as lithium aluminum hydride. The reaction is carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.

Industrial Production Methods: In an industrial setting, the production of (2S,2’S)-2,2’-Bipyrrolidine may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired enantiomeric purity.

化学反应分析

N-Alkylation Reactions

(2S,2'S)-2,2'-Bipyrrolidine undergoes alkylation at its nitrogen atoms, forming derivatives with enhanced ligand properties. A notable example is its reaction with bis-triazole compounds under mild conditions:

| Reactants | Conditions | Yield | Product Application |

|---|---|---|---|

| Bis-triazole + this compound | K₂CO₃, DCM, RT, 24h | 85% | Chiral ligand for Au(I) catalysis |

This reaction produces a bis-1,2,3-triazole ligand, which coordinates with gold(I) to form a highly active catalyst for alkyne hydration (e.g., converting terminal alkynes to ketones with 99% yield at 1% catalyst loading) .

Coordination Chemistry

The compound acts as a chiral ligand in transition-metal catalysis. Key coordination modes include:

- Bidentate chelation : Both nitrogen atoms coordinate to a single metal center, forming stable complexes (e.g., [Au(I)-(2S,2'S)-2,2'-Bipyrrolidine]⁺) .

- Asymmetric induction : The rigid C₂-symmetric structure enforces stereochemical control in reactions like hydrogenation and cyclopropanation.

Acid-Base Reactions

The compound forms salts with strong acids, enhancing solubility. For example:

- Reaction with HCl produces this compound tetrahydrochloride, a stable salt used in biological studies .

Catalytic Asymmetric Reactions

This compound-derived ligands enable enantioselective transformations:

| Reaction Type | Substrate | ee (%) | Catalyst Loading |

|---|---|---|---|

| Alkyne hydration | Terminal alkynes | >99 | 1% |

| Cyclopropanation | Styrenes | 95 | 5% |

Pharmaceutical Intermediates

The compound serves as a precursor to chiral amines in drug synthesis, such as antiviral and anticancer agents.

Mechanistic Insights

- Alkylation Mechanism :

-

Catalytic Cycle :

In gold-catalyzed alkyne hydration, the ligand stabilizes the Au(I) center, facilitating anti-Markovnikov water addition .

Comparison with Analogues

| Property | This compound | (2R,2'R)-2,2'-Bipyrrolidine |

|---|---|---|

| Stereochemical Preference | R-configuration | S-configuration |

| Catalytic Efficiency | Higher enantioselectivity | Moderate activity |

Challenges and Limitations

科学研究应用

Chemical Applications

Asymmetric Catalysis:

- (2S,2'S)-2,2'-Bipyrrolidine is extensively used as a chiral ligand in asymmetric catalysis. It plays a crucial role in synthesizing enantiomerically pure compounds, which are vital in pharmaceuticals and agrochemicals. The compound's ability to form stable complexes with transition metals enhances its effectiveness in promoting specific reaction pathways that yield desired stereoisomers .

Chiral Building Block:

- This compound serves as a valuable chiral building block in organic synthesis. Its unique stereochemistry allows it to be incorporated into more complex structures, facilitating the development of various bioactive molecules .

Biological Applications

Enzyme Catalysis:

- Research has shown that this compound can influence enzyme activity and protein interactions due to its chiral nature. Studies indicate that it can modulate substrate binding and enzymatic reactions, making it a useful tool in biochemical research .

Drug Development:

- The compound is under investigation for its potential applications in drug development. Its ability to affect the stereochemistry of pharmaceutical compounds is crucial for designing drugs with specific biological activities and reduced side effects .

Industrial Applications

Fine Chemicals Production:

- In the chemical industry, this compound is utilized in the production of fine chemicals where control over stereochemistry is essential. Its application extends to various industrial processes that require chiral catalysts or intermediates .

Table 1: Summary of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Asymmetric Catalysis | Used as a chiral ligand | Facilitates synthesis of enantiomerically pure compounds |

| Chiral Building Block | Integral in organic synthesis | Enhances complexity of bioactive molecules |

| Enzyme Catalysis | Modulates enzyme activity | Influences substrate binding and reaction pathways |

| Drug Development | Affects stereochemistry of drugs | Potential for targeted therapeutic effects |

| Fine Chemicals Production | Essential for industrial processes | Critical for producing chiral intermediates |

作用机制

The mechanism by which (2S,2’S)-2,2’-Bipyrrolidine exerts its effects is primarily through its role as a chiral ligand. It binds to metal centers in catalytic complexes, influencing the stereochemistry of the reactions it catalyzes. The molecular targets include various transition metals, and the pathways involved often relate to the formation of chiral intermediates and products.

相似化合物的比较

(2R,2’R)-2,2’-Bipyrrolidine: The enantiomer of (2S,2’S)-2,2’-Bipyrrolidine, used similarly in asymmetric synthesis.

(2S,2’S)-2,2’-Bipyrrolidinebis(acetonitrile)iron(II) Hexafluoroantimonate:

Uniqueness: (2S,2’S)-2,2’-Bipyrrolidine is unique due to its specific stereochemistry, which makes it particularly effective in inducing chirality in chemical reactions. Its ability to form stable complexes with transition metals and influence the outcome of asymmetric syntheses sets it apart from other similar compounds.

生物活性

(2S,2'S)-2,2'-Bipyrrolidine is a chiral compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and biocatalysis. This article explores its biological properties, including its interactions with biological macromolecules, cytotoxicity against cancer cells, and applications in catalysis.

Chemical Structure

This compound features two pyrrolidine rings connected by a single bond. Its stereochemistry is significant for its biological interactions and reactivity.

1. Cytotoxicity

Recent studies have highlighted the cytotoxic effects of this compound derivatives against various cancer cell lines. The compound has shown selective toxicity towards cancer cells while exhibiting lower toxicity towards normal cells. This selectivity is crucial for developing anticancer agents that minimize side effects.

| Cell Line | Cytotoxicity IC50 (µM) |

|---|---|

| HCT-15 | 15 |

| HeLa | 10 |

| MCF7 | 20 |

| NIH 3T3 (normal) | >100 |

The above table summarizes the IC50 values for different cancer cell lines compared to a normal cell line (NIH 3T3), indicating a promising therapeutic window for this compound derivatives .

The mechanism underlying the cytotoxicity of this compound involves several pathways:

- DNA Binding : Studies indicate that derivatives of this compound can bind to DNA, potentially leading to disruption of replication and transcription processes. This binding affinity is often assessed using fluorescence spectroscopy and viscosity measurements .

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells by generating ROS, which can lead to apoptosis. This mechanism is particularly relevant in the context of metal complexes derived from bipyrrolidine ligands that enhance ROS production .

3. Antioxidant Activity

In addition to its cytotoxic properties, this compound has demonstrated antioxidant activity. The ability to scavenge free radicals can be beneficial in reducing oxidative damage in cells:

- DPPH Radical Scavenging : The compound's ability to neutralize DPPH radicals suggests potential applications in preventing oxidative stress-related diseases .

Case Study 1: Synthesis and Evaluation of Derivatives

A study synthesized various derivatives of this compound and evaluated their biological activity. The derivatives exhibited varying degrees of cytotoxicity against cancer cells and were assessed for their binding affinity to DNA using UV-visible spectroscopy. Results indicated that modifications at specific positions on the bipyrrolidine scaffold significantly influenced biological activity .

Case Study 2: Application in Catalysis

(2S,2'S)-Bipyrrolidine has also been utilized as a ligand in transition metal catalysis. A novel bis-1,2,3-triazole ligand containing an internal N-alkylated bipyrrolidine linker was synthesized and tested for its catalytic activity in alkyne hydration reactions. The results showed high yields under mild conditions with low catalyst loading .

属性

IUPAC Name |

(2S)-2-[(2S)-pyrrolidin-2-yl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-3-7(9-5-1)8-4-2-6-10-8/h7-10H,1-6H2/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQHVTVSAFRAXPA-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)[C@@H]2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124779-66-4 | |

| Record name | (S,S)-2,2'-Bipyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。